molecular formula C11H9BrN2OS B14068094 2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one CAS No. 1018-90-2

2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B14068094
CAS No.: 1018-90-2
M. Wt: 297.17 g/mol
InChI Key: IOLKMXUAMNVGKH-UHFFFAOYSA-N
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Description

5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromomethyl group adds to its reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminobenzothiazole with bromoacetaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as converting the bromomethyl group to a carboxyl group.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives, which may have different biological activities.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO at temperatures ranging from 25-100°C.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products

    Substitution: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation: Formation of carboxylated or hydroxylated derivatives.

    Reduction: Formation of dihydro derivatives with potential changes in biological activity.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial and antifungal agent. Its derivatives are being explored for their potential anticancer properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action for 5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- varies depending on its application. In medicinal chemistry, it is believed to interact with microbial enzymes, disrupting their function and leading to cell death . The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[2,3-b]quinazoline: Another fused heterocyclic compound with similar biological activities.

    Quinazolinone Derivatives: Known for their anticancer and antimicrobial properties.

    Thiazole Derivatives: Widely studied for their antifungal and antibacterial activities.

Uniqueness

5H-Thiazolo[3,2-a]quinazolin-5-one, 2-(bromomethyl)-1,2-dihydro- stands out due to the presence of the bromomethyl group, which enhances its reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

CAS No.

1018-90-2

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

2-(bromomethyl)-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C11H9BrN2OS/c12-5-7-6-14-9-4-2-1-3-8(9)10(15)13-11(14)16-7/h1-4,7H,5-6H2

InChI Key

IOLKMXUAMNVGKH-UHFFFAOYSA-N

Canonical SMILES

C1C(SC2=NC(=O)C3=CC=CC=C3N21)CBr

Origin of Product

United States

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